tert-butyl4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22N4O2 . It is a derivative of piperidine and pyrazole, which are both important scaffolds in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It is also used in the synthesis of potential therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: What sets tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate apart from similar compounds is its specific substitution pattern on the pyrazole ring. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-15-16-11(10)14/h8-9H,4-7H2,1-3H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPARZGRVXNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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